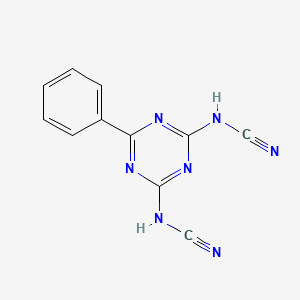
(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the ring. This particular compound features a phenyl group attached to the triazine ring, along with two cyanamide groups at positions 2 and 4. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide typically involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction proceeds through the formation of intermediate species, which then undergoes cyclization to form the desired triazine derivative.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The cyanamide groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced triazine derivatives with hydrogenated functional groups.
Substitution: Substituted triazine derivatives with various functional groups replacing the cyanamide groups.
科学的研究の応用
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and chemical resistance.
作用機序
The mechanism of action of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to the formation of covalent adducts. This interaction can disrupt the normal function of these biomolecules, resulting in various biological effects. Additionally, the compound’s ability to undergo redox reactions can generate reactive oxygen species, which can further contribute to its biological activity.
類似化合物との比較
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide can be compared with other triazine derivatives, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the cyanamide groups, leading to different chemical reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Contains chlorine atoms instead of cyanamide groups, used primarily in the synthesis of herbicides and other agrochemicals.
2,4-Diamino-6-methyl-1,3,5-triazine: Contains a methyl group instead of a phenyl group, resulting in different physical and chemical properties.
特性
CAS番号 |
87994-41-0 |
|---|---|
分子式 |
C11H7N7 |
分子量 |
237.22 g/mol |
IUPAC名 |
[4-(cyanoamino)-6-phenyl-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C11H7N7/c12-6-14-10-16-9(8-4-2-1-3-5-8)17-11(18-10)15-7-13/h1-5H,(H2,14,15,16,17,18) |
InChIキー |
KNTRRWFMNABGSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC#N)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


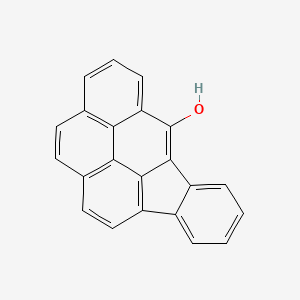
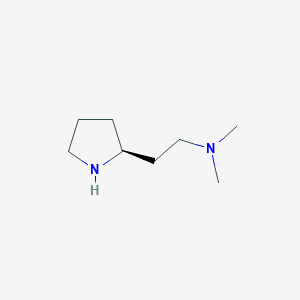
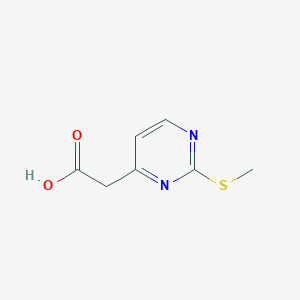
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)

![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
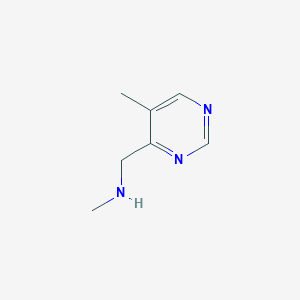
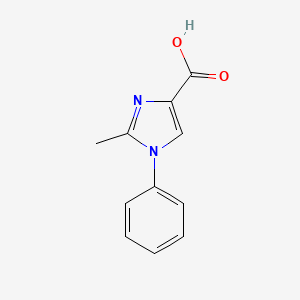
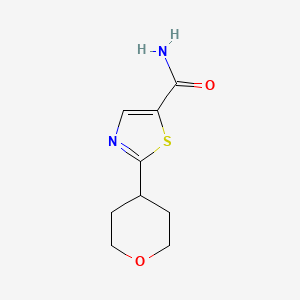
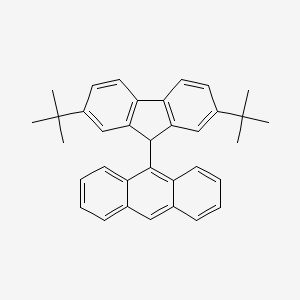

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)

